5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolopyrazolone class, characterized by a fused bicyclic structure combining pyrrole and pyrazolone moieties. Key structural features include:
- A 2-hydroxyethyl group at position 5, contributing to hydrogen-bonding capacity and hydrophilicity.
- A 4-methylphenyl group at position 4, enhancing lipophilicity and influencing π-π stacking interactions.
The presence of hydroxyl groups and aromatic methyl substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where polar and hydrophobic interactions are critical.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O3/c1-12-3-6-14(7-4-12)20-17-18(15-11-13(2)5-8-16(15)26)22-23-19(17)21(27)24(20)9-10-25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
GWCMBNACXADNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
Biological Activity
The compound 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazolone class. This class has garnered attention for its potential biological activities, including anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SARs), and relevant case studies.
Synthesis
The synthesis of this compound involves a multicomponent reaction that produces 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones through the reaction of chromeno[2,3-c]pyrrole derivatives with hydrazine hydrate. The synthetic protocol is noted for its operational simplicity and high yields, typically ranging from 72% to 94% purity as confirmed by HPLC analysis .
Table 1: Synthesis Yields and Purity
| Experiment Number | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 80 | >95 |
| 2 | 72 | >95 |
| 3 | 94 | >95 |
| ... | ... | ... |
Anti-inflammatory Activity
Research indicates that compounds within the pyrrolo[3,4-c]pyrazolone class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays revealed that certain derivatives of this class demonstrated IC50 values comparable to established COX inhibitors like celecoxib .
Antioxidant Properties
The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups in the structure enhances this activity, making them potential candidates for therapeutic applications in oxidative stress-related conditions .
Case Studies
- Inhibition of COX Enzymes : A study evaluated the anti-inflammatory effects of various pyrrolo[3,4-c]pyrazolone derivatives. The results indicated that compounds with specific substitutions at the phenyl rings showed a marked reduction in COX-2 activity, with IC50 values around , similar to celecoxib .
- Oxidative Stress in Cell Models : In cellular models exposed to oxidative stress, derivatives of this compound were shown to reduce cell death and promote survival through mechanisms involving the modulation of reactive oxygen species (ROS) levels .
Structure-Activity Relationships (SAR)
The biological activity of This compound can be influenced by various substituents on its structure:
- Hydroxyl Groups : The presence of hydroxyl groups enhances both antioxidant and anti-inflammatory activities.
- Phenyl Substituents : Variations in the phenyl groups can affect the binding affinity to COX enzymes and overall biological activity.
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Hydroxyl groups | Increased antioxidant activity |
| Methyl groups | Enhanced COX inhibition |
| Aromatic rings | Modulation of bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Structural and Functional Group Analysis
- This difference may enhance the target’s solubility in polar solvents compared to the more lipophilic analog in .
- Aromatic Substitution: The 4-methylphenyl group (target) vs. 4-isopropylphenyl () affects steric hindrance.
- Core Heterocycle: Pyrrolopyrazolone (target) vs. pyrazolone () or isoxazolone () cores influence electronic properties. The fused bicyclic system in the target may confer greater rigidity and stability compared to monocyclic analogs.
Spectroscopic Comparisons
- IR Spectroscopy : The target’s hydroxyl groups are expected to show broad peaks near 3300 cm⁻¹, distinct from the NH₂ stretches (~3321–3448 cm⁻¹) in compounds 2e and 3c . The C=O stretch (~1720 cm⁻¹) is consistent across all compounds.
- NMR Spectroscopy : The target’s 2-hydroxy-5-methylphenyl group would produce aromatic signals in the 6.5–7.5 ppm range, similar to analogs in and . The hydroxyethyl protons (~3.6–4.2 ppm) would distinguish it from compounds with alkyl or nitro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
